molecular formula C13H8F2O B154369 2,4'-Difluorobenzophenone CAS No. 342-25-6

2,4'-Difluorobenzophenone

Cat. No. B154369
CAS RN: 342-25-6
M. Wt: 218.2 g/mol
InChI Key: LKFIWRPOVFNPKR-UHFFFAOYSA-N
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Description

2,4'-Difluorobenzophenone is a fluorinated benzophenone derivative. While the provided papers do not directly discuss 2,4'-Difluorobenzophenone, they do provide insights into the properties and synthesis of related fluorinated aromatic compounds, which can be extrapolated to understand the characteristics of 2,4'-Difluorobenzophenone.

Synthesis Analysis

The synthesis of fluorinated benzophenones and related compounds often involves nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods suggest that the synthesis of 2,4'-Difluorobenzophenone could also be achieved through similar pathways, possibly involving the direct fluorination of the corresponding benzophenone or through a halogen substitution method.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, as seen in the crystal and molecular structure analysis of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, which exhibits a twisted conformation due to the presence of fluorine atoms . This indicates that 2,4'-Difluorobenzophenone may also exhibit unique structural features due to the influence of the fluorine atoms on the benzene rings.

Chemical Reactions Analysis

Fluorinated aromatic compounds are known to participate in various chemical reactions. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol demonstrates the reactivity of such compounds in addition reactions . This suggests that 2,4'-Difluorobenzophenone could also undergo similar reactions, potentially leading to a variety of derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be determined using experimental techniques and quantum chemical calculations, as shown in the study of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid . These compounds exhibit specific vibrational and electronic transition properties, which can be studied using FT-IR, FT-Raman, UV spectroscopy, and computational methods. The presence of fluorine atoms significantly affects the electronic properties of the molecules, which is likely to be the case for 2,4'-Difluorobenzophenone as well.

Scientific Research Applications

Synthesis Methods and Applications

2,4'-Difluorobenzophenone is a significant fluorine-containing fine chemical product and pharmaceutical intermediate. Its synthesis methods include Fridel-Crafts alkylation hydrolysis, acylation methods, halogen substitution, diazotization oxidation, catalytic carbonylation, and more. These methods are crucial in producing high-performance polymers used in engineering plastics and membrane materials (Hen, 2014).

Polymerization Reactions and Thermal Properties

4,4'-Difluorobenzophenone is used in polycondensation reactions with other monomers to create polymers with excellent solubility and distinguished thermal properties. These polymers are potential materials for optical waveguides due to their refractive indices and thermal stability (Xiao et al., 2003).

Solubility and Thermodynamic Properties

The solubility of 4,4'-difluorobenzophenone in various solvents and its corresponding thermodynamic properties are essential for understanding its behavior in different chemical processes. This information aids in the purification, crystallization, recrystallization, and designing new synthetic routes for this compound (Li et al., 2020).

Electrochemical Reduction and Applications

Electrochemical studies on halogenated benzophenones, including difluorobenzophenones, reveal insights into their electroreduction mechanisms. These studies are crucial for developing novel electrochemical processes and understanding the behavior of these compounds in various chemical environments (Isse et al., 2002).

Impact on Liquid Crystal Properties

The addition of 4,4'-difluorobenzophenone to polymer-stabilized blue phase liquid crystals significantly affects their electro-optical and dielectric properties. Understanding these effects is vital for the development of advanced liquid crystal display technologies and other optical applications (Wu et al., 2017).

Polymer Synthesis and Stability

4,4'-Difluorobenzophenone is used in the synthesis of aromatic poly(ether ketone)s, which are known for their solubility in organic solvents and high thermal stability. These properties make them suitable for a range of industrial applications, particularly where high-performance materials are required (Kricheldorf & Bier, 1984).

Safety And Hazards

2,4’-Difluorobenzophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Relevant Papers The relevant papers on 2,4’-Difluorobenzophenone include a patent on a method for preparing high-purity 2,4’-Difluorobenzophenone . The method is characterized by its simplicity, environmental friendliness, low cost, high productive rate, and suitability for industrialized production .

properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFIWRPOVFNPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187788
Record name 2,4'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Difluorobenzophenone

CAS RN

342-25-6
Record name 2,4′-Difluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4'-Difluorobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-difluorobenzophenone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4'-DIFLUOROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFK8V5BTE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
SN Salazkin, VV Shaposhnikova, KI Donetskii… - Russian chemical …, 2001 - Springer
The influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly(arylene ether ketones) was studied. The latter were …
Number of citations: 4 link.springer.com
Z Ewing - 2016 - corescholar.libraries.wright.edu
Two routes to semi-crystalline, potentially functionalizable poly (ether ether ketone), PEEK, analogues were explored using varying percentages of 4, 4’-difluorobenzophenone and …
Number of citations: 1 corescholar.libraries.wright.edu
M Li, Z Gao, Z Li, Z Wang, R Zhou, B Wang - Journal of Molecular Liquids, 2020 - Elsevier
The target of this study was to determine and correlate the solubility of 4,4′-difluorobenzophenone in various solvents from 293.15 K to 333.15 K by gravimetric method at 0.1 MPa, and …
Number of citations: 17 www.sciencedirect.com
H Fetters - 2019 - rave.ohiolink.edu
The synthesis of N-heterocycle functionalized benzophenone-type monomers and their incorporation into poly (arylene ether ketone) s were explored. Two benzophenone derivatives, 2…
Number of citations: 1 rave.ohiolink.edu
J Wang, C Chen, X Xun, S Wang… - Journal of Polymer …, 1999 - Wiley Online Library
A series of macrocyclic arylene ether ketone oligomers from 4,4′‐difluorobenzophenone, 2,4′‐difluorobenzophenone and 1,3‐bis(4′‐fluorobenzoyl)benzene were prepared via …
Number of citations: 18 onlinelibrary.wiley.com
T Zheng, H Sun, J Ding, Y Zhang, X Li - Journal of Organometallic …, 2010 - Elsevier
Treatment of CoMe(PMe 3 ) 4 with 2,6-difluorobenzophenone imine and 2,6-difluorobenzophenone resulted in C–H bond activation complex, [Co(2-C 6 H 4 )-(CNH)-(2′,6″-F 2 C 6 H …
Number of citations: 20 www.sciencedirect.com
HR Kricheldorf, L Vakhtangishvili… - Journal of Polymer …, 2005 - Wiley Online Library
1,1‐Tris(4‐trimethylsiloxyphenyl)ethane, (silylated THPE), was polycondensed with 2,4‐difluoroacetophenone and 2,4‐difluorobenzophenone. All polycondensations were performed …
Number of citations: 20 onlinelibrary.wiley.com
J Li, D Zhang, H Sun, X Li - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
While selective C–H and C–F activations of fluoroaromatic imines and ketones with transition metal complexes supported by PMe3 have been successfully achieved in recent …
Number of citations: 9 pubs.rsc.org
Y Zhou, H Li, K Zheng, J Lyu, J Li - Huanjing Gongcheng Xuebao …, 2020 - hero.epa.gov
In this study, the change properties of organic matter, nitrogen and phosphorous were analyzed in centralized wastewater treatment plant in the dyeing industrial park of Taihu Lake …
Number of citations: 0 hero.epa.gov

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